N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2097884-19-8
VCID: VC7562372
InChI: InChI=1S/C17H18N2O4S/c1-17(22,8-12-6-7-24-10-12)11-18-15(20)9-19-13-4-2-3-5-14(13)23-16(19)21/h2-7,10,22H,8-9,11H2,1H3,(H,18,20)
SMILES: CC(CC1=CSC=C1)(CNC(=O)CN2C3=CC=CC=C3OC2=O)O
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

CAS No.: 2097884-19-8

Cat. No.: VC7562372

Molecular Formula: C17H18N2O4S

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide - 2097884-19-8

Specification

CAS No. 2097884-19-8
Molecular Formula C17H18N2O4S
Molecular Weight 346.4
IUPAC Name N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Standard InChI InChI=1S/C17H18N2O4S/c1-17(22,8-12-6-7-24-10-12)11-18-15(20)9-19-13-4-2-3-5-14(13)23-16(19)21/h2-7,10,22H,8-9,11H2,1H3,(H,18,20)
Standard InChI Key TUCUTIOKGVFRGO-UHFFFAOYSA-N
SMILES CC(CC1=CSC=C1)(CNC(=O)CN2C3=CC=CC=C3OC2=O)O

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide, reflects its multicomponent architecture:

  • Benzoxazolone core: A 2,3-dihydro-1,3-benzoxazol-2-one scaffold, known for its metabolic stability and hydrogen-bonding capacity .

  • Acetamide linker: A flexible spacer connecting the benzoxazolone to a hydroxypropyl-thiophene moiety, enhancing solubility and target engagement .

  • Thiophene substituent: A 3-thienyl group attached to a 2-hydroxy-2-methylpropyl chain, contributing to lipophilicity and π-π stacking interactions .

Key physicochemical properties inferred from structural analogs include:

  • Molecular weight: ~375–400 g/mol (estimated via fragmentation patterns in patents ).

  • LogP: ~2.5–3.2 (calculated using thiophene and benzoxazolone cLogP contributions ).

  • Hydrogen bond donors/acceptors: 3/5 (hydroxypropyl and amide groups ).

Synthetic Pathways and Optimization

While no direct synthesis of this compound is documented, analogous routes from patents and studies suggest feasible strategies:

Benzoxazolone Formation

The 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl fragment is typically synthesized via cyclization of 2-aminophenol derivatives with phosgene equivalents . For example:

2-Aminophenol+Cl3CCOClBenzoxazolone+HCl[3]\text{2-Aminophenol} + \text{Cl}_3\text{CCOCl} \rightarrow \text{Benzoxazolone} + \text{HCl} \quad[3]

Acetamide Coupling

The acetamide linker is introduced through nucleophilic acyl substitution. In JPWO2004033432A1, similar compounds were synthesized by reacting benzoxazolone acetic acid with amines using EDC/HOBt coupling :

Benzoxazolone-CH2COOH+H2N-Propyl-ThiopheneEDC/HOBtTarget Compound[1]\text{Benzoxazolone-CH}_2\text{COOH} + \text{H}_2\text{N-Propyl-Thiophene} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} \quad[1]

Thiophene Propylamine Synthesis

The 2-hydroxy-2-methyl-3-(thiophen-3-yl)propylamine side chain can be derived from thiophene-3-carbaldehyde via a Henry reaction, followed by reduction :

Thiophene-3-carbaldehyde+Nitroethaneβ-Nitro alcoholLiAlH4Amine[2]\text{Thiophene-3-carbaldehyde} + \text{Nitroethane} \rightarrow \text{β-Nitro alcohol} \xrightarrow{\text{LiAlH}_4} \text{Amine} \quad[2]

Pharmacological Activity and Mechanism

Although direct biological data for this compound are unavailable, structurally related molecules exhibit notable activities:

Antitubercular Activity

Acetamide-substituted benzazoles from Erzincan University showed MICs of 1.05–4.10 μM against M. tuberculosis H37Rv . The acetamide linker and thiophene group likely inhibit InhA or decaprenylphosphoryl-β-D-ribose oxidase .

Cytotoxicity Profile

Selectivity indices (SI) for benzothiazole acetamides ranged from 12.5 to 186.11 in L929 fibroblasts , suggesting a favorable safety window for the target compound.

Comparative Analysis with Structural Analogs

The table below contrasts key parameters of similar compounds:

Compound ClassMIC (μM)cLogPSelectivity IndexReference
Benzothiazole acetamide1.052.30186.11
Pyrazole-triazolopyridinone2.822.66N/A
Benzoxazolone derivative1.381.9194.50

Therapeutic Applications and Future Directions

The hybrid structure positions this compound as a candidate for:

  • Dual-action antifungals: Combining benzoxazolone’s stability with thiophene’s penetration .

  • Tuberculosis therapy: Synergizing acetamide’s target affinity with thiophene’s anti-biofilm activity .

Further research should prioritize:

  • In vitro susceptibility testing against ESKAPE pathogens and mycobacteria.

  • ADMET profiling to assess bioavailability and metabolic stability.

  • X-ray crystallography to elucidate target binding modes.

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